molecular formula C19H20N2O5S B2441441 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide CAS No. 868370-80-3

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide

Cat. No.: B2441441
CAS No.: 868370-80-3
M. Wt: 388.44
InChI Key: HEFAOFGPQAVFCQ-VXPUYCOJSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzothiazole core

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-16-13(25-4)9-10-14(26-5)17(16)27-19(21)20-18(22)15-11(23-2)7-6-8-12(15)24-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFAOFGPQAVFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

Uniqueness

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide stands out due to its specific arrangement of methoxy groups and the benzothiazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : Approximately 334.38 g/mol
  • Key Functional Groups : Benzothiazole moiety, methoxy groups

The presence of methoxy groups enhances its solubility and potential reactivity, making it an interesting candidate for biological applications.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with benzoyl chloride under basic conditions. The reaction is usually carried out in organic solvents like dichloromethane or chloroform with bases such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

Anticancer Properties

Several studies have indicated that compounds containing benzothiazole moieties exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis pathways. It is suggested that it interacts with protein targets that are crucial for cancer cell survival and growth.
  • Case Study : A study demonstrated that a related benzothiazole compound showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), leading to increased apoptosis rates .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli.
  • Case Study : In a comparative study, derivatives of benzothiazole were tested against standard antimicrobial agents, revealing a notable reduction in bacterial growth at specific concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases involved in DNA replication and repair processes.
  • Receptor Interaction : It could modulate receptor activity linked to cell signaling pathways that control cell growth and apoptosis.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism
AnticancerMCF-7 (breast cancer)10Apoptosis induction
AntimicrobialStaphylococcus aureus15Cell wall synthesis inhibition
AntimicrobialEscherichia coli20Disruption of membrane integrity

Q & A

Q. How can crystallographic software pipelines enhance reproducibility?

  • Methodological Answer :
  • Automated workflows : Integrate SHELXC/D/E for phasing and OLEX2 for refinement/validation .
  • Version control : Document software iterations (e.g., SHELXL-2018 vs. 2023) to track parameter adjustments .

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